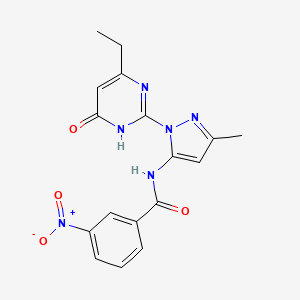

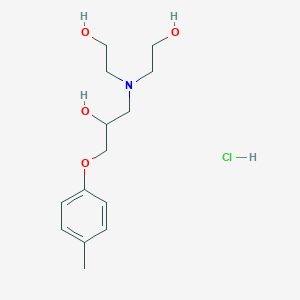

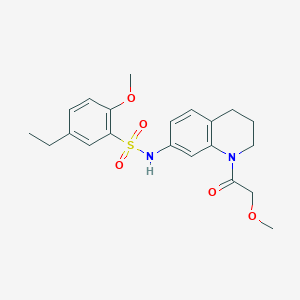

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of a pyrazoloxazine derivative, which is then reacted with various reagents to yield the pyrazolo[3,4-d]pyrimidin-4-ones. For instance, the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate leads to the corresponding carboxylic acid, which upon reaction with acetic anhydride gives a pyrazoloxazine derivative. This intermediate can be further reacted with hydroxylamine hydrochloride, urea, and other reagents to afford the desired pyrazolo[3,4-d]pyrimidin-4-ones .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be determined using crystallography and optimized using density functional theory (DFT). The bond lengths and angles obtained from DFT calculations can be compared with X-ray diffraction values to confirm the structure. The molecular electrostatic potential (MEP) surface map can also be investigated with theoretical calculations to understand the electronic characteristics of the molecule .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to yield a series of benzylideneamino derivatives. These reactions are crucial for modifying the structure and potentially the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be studied through experimental spectra, including IR, Raman, and NMR. Vibrational analysis and theoretical DFT investigations can provide insights into the conformational flexibility and stability of the compounds. The formation of hydrogen bonds and the nature of intermolecular interactions can be explained using NBO analysis and spectroscopic analysis. Additionally, the frontier molecular orbitals (FMOs) can be investigated to understand the reactivity and interaction of the compounds with other molecules .

Anticancer Activity

The new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity on various human cancer cell lines. Compounds have shown promising anticancer activity, with some displaying potent inhibitory activity against specific cell lines, such as the MCF-7 human breast adenocarcinoma cell line. The IC50 values indicate the effectiveness of these compounds in inhibiting cancer cell proliferation .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds with structural similarities to the specified compound, have been extensively studied. These compounds have been synthesized and identified through various spectroscopic methods, and their structures were further confirmed by single-crystal X-ray crystallography. These studies provide insight into the chemical properties and potential reactivity of such compounds, which is crucial for understanding their applications in scientific research (Titi et al., 2020).

Anticancer Activity

Research has shown that pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant anticancer activity. These compounds have been tested against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line, and some have displayed potent inhibitory activity. This suggests that derivatives of the specified compound may have potential as anticancer agents, contributing valuable options in the development of new therapeutic drugs (Abdellatif et al., 2014).

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been evaluated, indicating that some compounds exhibit growth inhibitory activity against various microbial strains. This suggests the potential of these compounds, including those structurally related to the specified compound, in the development of new antimicrobial agents (Daidone et al., 1992).

Molecular Imaging Applications

Certain pyrazolo[1,5-a]pyrimidine derivatives have been labeled with radioactive isotopes, such as fluorine-18, to create novel positron emission tomography (PET) imaging agents for tumor detection. These compounds have been evaluated for their uptake in tumor cells and biodistribution in animal models, showing promise as tools for non-invasive imaging of tumors. This highlights the potential application of derivatives of the specified compound in diagnostic imaging and cancer research (Xu et al., 2011).

Propriétés

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-3-12-9-15(24)20-17(18-12)22-14(7-10(2)21-22)19-16(25)11-5-4-6-13(8-11)23(26)27/h4-9H,3H2,1-2H3,(H,19,25)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEOUUQXDWONTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)

![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)

![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)